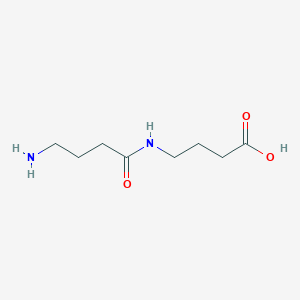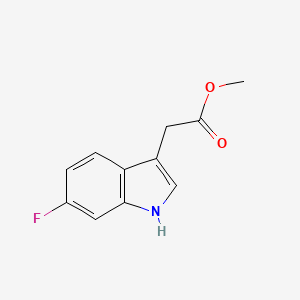
Methyl 6-Fluoroindole-3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-Fluoroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 6th position of the indole ring enhances the compound’s chemical stability and biological activity.
作用机制
Target of Action
Methyl 6-Fluoroindole-3-acetate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in the biological system . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities and have immense potential for therapeutic applications . They are involved in a variety of biochemical pathways, including those related to the aforementioned biological activities .
Result of Action
Indole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Methyl 6-Fluoroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that indole derivatives can interact with the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to certain environmental contaminants .
Cellular Effects
This compound can influence cell function in several ways. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines, including HeLa, PC-3, MDA-MB-231, and BxPC-3 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in these cells .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to many receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found to demonstrate notable cytotoxicity against various cancer cell lines
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that indole derivatives can have varying effects at different doses
Metabolic Pathways
This compound may be involved in various metabolic pathways. Indole derivatives are known to be involved in the shikimate pathway, a metabolic pathway that is present in bacteria, fungi, algae, some protozoan parasites, and plants .
Transport and Distribution
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence their transport and distribution.
Subcellular Localization
Given the diverse biological activities of indole derivatives, it is possible that this compound could be localized to various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoroindole-3-acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-fluoroindole.
Acetylation: The indole ring undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The acetylated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: Methyl 6-Fluoroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 6-Fluoroindole-3-carboxylic acid.
Reduction: 6-Fluoroindole-3-methanol.
Substitution: 2-Bromo-6-fluoroindole-3-acetate.
科学研究应用
Methyl 6-Fluoroindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
Methyl Indole-3-acetate: Lacks the fluorine atom, resulting in different biological activity and stability.
6-Fluoroindole-3-acetic acid: Similar structure but different functional group, leading to varied reactivity and applications.
Uniqueness: Methyl 6-Fluoroindole-3-acetate stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
methyl 2-(6-fluoro-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUEWDZNVTLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)
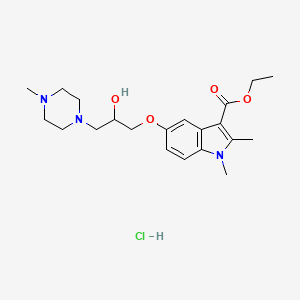
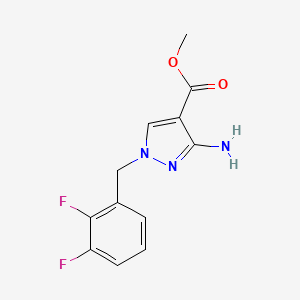
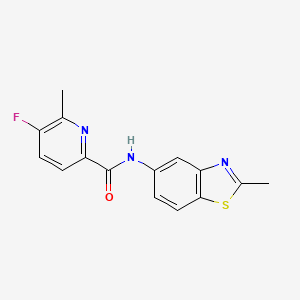
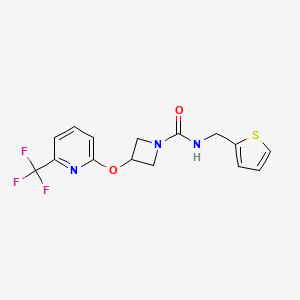
![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)
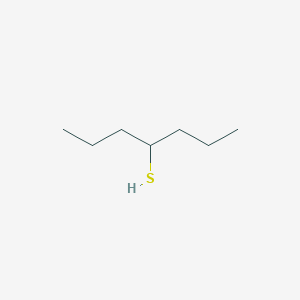
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)
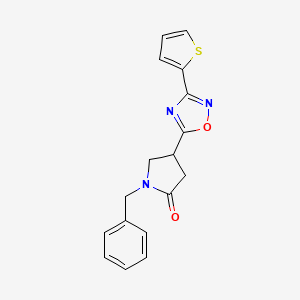
![1-(2-ethylpiperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2638532.png)
![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
